4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid
Description
4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an isopropyl group at position 4 and a carboxylic acid moiety at position 2. The 1,2,5-oxadiazole ring system consists of two nitrogen atoms and one oxygen atom in a five-membered aromatic arrangement, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-propan-2-yl-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)4-5(6(9)10)8-11-7-4/h3H,1-2H3,(H,9,10) |
InChI Key |
MLCLWQCPOLLNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NON=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) and a dehydrating agent like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for purification and crystallization to obtain the desired product in high quality .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It finds applications in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-Isopropyl-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and spectral differences between 4-isopropyl-1,2,5-oxadiazole-3-carboxylic acid and related compounds:
Structural and Electronic Effects
- Substituent Influence: The isopropyl group introduces steric hindrance and electron-donating inductive effects, which may reduce the acidity of the carboxylic acid group compared to electron-withdrawing substituents (e.g., hydroxy or amino groups) . The benzyloxy group in the analog from provides aromaticity and bulk, likely increasing melting point (106–107.5°C) relative to the unsubstituted derivative (102–104°C) .
Research Findings and Implications
- Synthetic Challenges : The isopropyl group’s bulk may complicate regioselective reactions on the oxadiazole ring, necessitating optimized conditions (e.g., catalysis or elevated temperatures) .
- Spectroscopic Differentiation : ¹H-NMR can distinguish substituents (e.g., benzyloxy vs. isopropyl) via characteristic splitting patterns, aiding in structural confirmation .
- Unresolved Data Gaps : Exact melting points, solubility profiles, and detailed spectral data for this compound require further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
